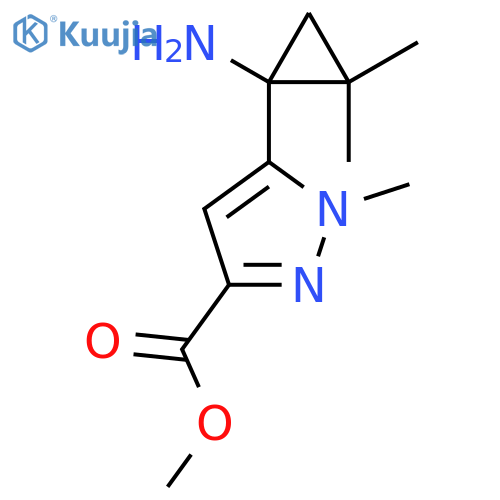Cas no 2229158-32-9 (methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate)
メチル5-(1-アミノ-2,2-ジメチルシクロプロピル)-1-メチル-1H-ピラゾール-3-カルボキシレートは、特異な構造を持つ有機化合物です。その分子構造は、1-アミノ-2,2-ジメチルシクロプロピル基と1-メチルピラゾール環が結合しており、高い立体選択性と安定性を示します。カルボキシレートエステル部位は、さらなる官能基変換の可能性を提供し、医薬品中間体や農薬開発における有用な構築ブロックとしての潜在性を持っています。特に、シクロプロパン環の剛直な構造とアミノ基の求核性が、生物活性分子設計において重要な特性をもたらします。この化合物は、創薬化学分野で注目されるリード化合物候補としての価値が期待されています。

2229158-32-9 structure
商品名:methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate
- EN300-1781969
- 2229158-32-9
-
- インチ: 1S/C11H17N3O2/c1-10(2)6-11(10,12)8-5-7(9(15)16-4)13-14(8)3/h5H,6,12H2,1-4H3
- InChIKey: UPILDIJZSGZXBM-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C=C(C2(CC2(C)C)N)N(C)N=1)=O
計算された属性
- せいみつぶんしりょう: 223.132076794g/mol
- どういたいしつりょう: 223.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 70.1Ų
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1781969-5.0g |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229158-32-9 | 5g |
$5900.0 | 2023-06-02 | ||
| Enamine | EN300-1781969-0.5g |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229158-32-9 | 0.5g |
$1954.0 | 2023-09-20 | ||
| Enamine | EN300-1781969-1g |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229158-32-9 | 1g |
$2035.0 | 2023-09-20 | ||
| Enamine | EN300-1781969-10g |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229158-32-9 | 10g |
$8749.0 | 2023-09-20 | ||
| Enamine | EN300-1781969-5g |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229158-32-9 | 5g |
$5900.0 | 2023-09-20 | ||
| Enamine | EN300-1781969-2.5g |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229158-32-9 | 2.5g |
$3988.0 | 2023-09-20 | ||
| Enamine | EN300-1781969-0.05g |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229158-32-9 | 0.05g |
$1709.0 | 2023-09-20 | ||
| Enamine | EN300-1781969-0.1g |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229158-32-9 | 0.1g |
$1791.0 | 2023-09-20 | ||
| Enamine | EN300-1781969-0.25g |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229158-32-9 | 0.25g |
$1872.0 | 2023-09-20 | ||
| Enamine | EN300-1781969-10.0g |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229158-32-9 | 10g |
$8749.0 | 2023-06-02 |
methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
2229158-32-9 (methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate) 関連製品
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
